Gastric Damage Profile: Direct Head-to-Head Comparison Against Risedronate and Pamidronate in a Validated Rat Model
In a direct head-to-head preclinical study (Blank et al., 1997), piridronic acid (NE-97221) was tested alongside pamidronate, alendronate, and risedronate in fasted, indomethacin-treated rats at oral doses of 150, 225, and 300 mg/kg. At 225 mg/kg, NE-97221 induced significantly greater antral lesion length than risedronate (P < 0.05). At both 225 and 300 mg/kg, NE-97221 produced a significantly greater number of gastric lesions than both pamidronate and risedronate (P < 0.05). However, at 300 mg/kg, alendronate caused significantly more antral damage (lesion length and number) than NE-97221 (P < 0.05). When normalized to anticipated clinical doses for osteoporosis (risedronate and NE-97221: ~5 mg/day; pamidronate: ~150 mg/day; alendronate: 5–10 mg/day), the authors concluded that primary amino-bisphosphonates may carry greater gastric risk than pyridinyl bisphosphonates [1]. This positions piridronic acid as intermediate in gastric toxicity—higher than risedronate but lower than alendronate—a nuanced profile not captured by broad class assumptions.
| Evidence Dimension | Gastric antral lesion severity (macroscopic lesion length and number) |
|---|---|
| Target Compound Data | NE-97221 (piridronic acid): significantly longer antral lesions than risedronate at 225 mg/kg (P<0.05); more lesions than pamidronate and risedronate at 225 and 300 mg/kg (P<0.05); less damage than alendronate at 300 mg/kg (P<0.05) |
| Comparator Or Baseline | Risedronate: fewer/shorter lesions at 225 mg/kg. Pamidronate: fewer lesions at 225 and 300 mg/kg. Alendronate: more severe damage at 300 mg/kg. |
| Quantified Difference | Statistically significant (P<0.05) increases in lesion length and number vs. risedronate and pamidronate; significant decrease vs. alendronate at highest dose. |
| Conditions | Fasted, indomethacin-treated (40 mg/kg s.c.) rat model; oral bisphosphonate doses of 150, 225, 300 mg/kg; macroscopic lesion quantification with histologic validation. |
Why This Matters
For preclinical studies where oral dosing is required, piridronic acid's intermediate gastric toxicity—worse than risedronate but better than alendronate—requires explicit experimental justification and may influence animal welfare and data interpretation.
- [1] Blank MA, Ems BL, Gibson GW, Myers WR, Berman SK, Phipps RJ, Smith PN. Nonclinical model for assessing gastric effects of bisphosphonates. Dig Dis Sci. 1997 Feb;42(2):281-8. PMID: 9052507. View Source
